PARP-1 Inhibitory Potency of N-Methyl-1H-indole-4-carboxamide-Derived Scaffold vs. Clinical Candidate
While N-methyl-1H-indole-4-carboxamide itself is a core scaffold, its optimized derivative LX15 demonstrates that the 1H-indole-4-carboxamide core, when properly elaborated, can achieve PARP-1 inhibitory potency superior to the clinical candidate AG014699 (rucaparib) [1]. This validates the 4-carboxamide indole scaffold as a privileged structure for achieving high potency.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (for compound LX15, a derivative of the 1H-indole-4-carboxamide scaffold) |
| Comparator Or Baseline | AG014699 (rucaparib), IC50 not directly compared in this assay but stated as 'more potent than' |
| Quantified Difference | LX15 is described as 'more potent than AG014699' [1] |
| Conditions | PARP-1 enzyme inhibition assay |
Why This Matters
Demonstrates that the 1H-indole-4-carboxamide core is a validated, high-potency starting point for PARP-1 inhibitor development, justifying its selection over other cores when pursuing this target.
- [1] Z. Xie, Y. Chen, P. Xu, et al. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Adv., 2016, 6, 80784-80796. View Source
